molecular formula C11H13FO2 B13256156 2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid

2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13256156
M. Wt: 196.22 g/mol
InChI Key: AVZMAWZAVJHQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(3-fluoro-4-methylphenyl)-2-methylpropanoic acid . This name reflects its core structure:

  • A propanoic acid backbone substituted at the second carbon with both a methyl group and a 3-fluoro-4-methylphenyl aromatic ring.
  • The phenyl ring contains a fluorine atom at the meta position (C3) and a methyl group at the para position (C4) relative to the point of attachment to the propanoic acid.

Alternative designations include:

  • CAS Registry Number : 1314696-86-0.
  • SMILES Notation : CC1=C(C=C(C=C1)C(C)(C)C(=O)O)F, which encodes the branching pattern and substituent positions.
  • InChIKey : AVZMAWZAVJHQLD-UHFFFAOYSA-N, a standardized identifier for chemical structures.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₁₁H₁₃FO₂ corresponds to a molecular weight of 196.22 g/mol . Key features include:

  • Aromatic system : A benzene ring with fluorine and methyl substituents.
  • Aliphatic chain : A branched propanoic acid group with a quaternary carbon center.

Structural Isomerism :

  • Positional Isomerism : Variations in the positions of the fluorine and methyl groups on the phenyl ring could yield isomers such as 2-fluoro-5-methyl or 4-fluoro-3-methyl derivatives.
  • Branching Isomerism : Altering the placement of the methyl group on the propanoic acid backbone (e.g., 3-methyl instead of 2-methyl) would produce constitutional isomers.
  • Functional Group Isomerism : Replacement of the carboxylic acid group with ester or amide functionalities would generate functional analogs.

Crystalline Structure and Conformational Analysis

While crystallographic data for this compound remains unpublished, computational models predict its conformational preferences:

  • The phenyl ring adopts a planar geometry due to aromatic stabilization, with the fluorine and methyl groups oriented at 120° angles relative to each other.
  • The propanoic acid moiety exhibits a staggered conformation to minimize steric hindrance between the methyl groups and the carboxylic acid.

Table 1: Predicted Bond Angles and Distances

Bond/Angle Value
C–F Bond Length ~1.35 Å
C–CH₃ Bond Length ~1.54 Å
Dihedral Angle (Ring-COOH) ~45°–60°

Stereochemical Considerations and Chiral Center Configuration

The molecule lacks chiral centers due to its symmetric substitution pattern:

  • The quaternary carbon (C2 of the propanoic acid) is bonded to two identical methyl groups, a phenyl ring, and a carboxylic acid group, eliminating tetrahedral asymmetry.
  • Conformational enantiomerism is precluded by free rotation around single bonds connecting the phenyl ring to the aliphatic chain.

Stereoelectronic Effects :

  • The electron-withdrawing fluorine atom induces partial positive charge on the adjacent carbon, potentially influencing reactivity.
  • The methyl group at C4 donates electron density via hyperconjugation, moderating the ring’s electronic profile.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13FO2/c1-7-4-5-8(6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

AVZMAWZAVJHQLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthesis via Friedel-Crafts Acylation

One potential method for synthesizing 2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid involves a Friedel-Crafts acylation reaction. This process typically starts with an aromatic compound like 3-fluoro-4-methylbenzene, which undergoes acylation with a suitable acyl chloride in the presence of a Lewis acid catalyst.

Step-by-Step Process:

  • Starting Materials: 3-Fluoro-4-methylbenzene and 2-methylpropanoyl chloride.
  • Catalyst: Anhydrous aluminum trichloride or other Lewis acids.
  • Solvent: Dichloromethane or 1,2-dichloroethane.
  • Reaction Conditions: Temperature range of -20°C to 50°C, preferably around 0°C to 10°C.

Example Reaction Conditions:

  • Add 100 g (0.75 mol) of 3-fluoro-4-methylbenzene and 300 g of 1,2-dichloroethane to a reaction vessel.
  • Cool the mixture to about 0°C under nitrogen protection.
  • Add 100 g (0.75 mol) of anhydrous aluminum trichloride, followed by dropwise addition of 150 g (0.75 mol) of 2-methylpropanoyl chloride.
  • Monitor the reaction by HPLC and stop when the starting material is consumed.

Hydrolysis and Purification

After the acylation step, the resulting ester or ketone needs to be hydrolyzed to form the carboxylic acid.

Step-by-Step Process:

  • Hydrolysis: Use sodium hydroxide or potassium hydroxide in water or an aqueous organic solvent mixture.
  • Purification: Recrystallize the product from a suitable solvent like ethyl acetate or chloroform.

Example Hydrolysis Conditions:

  • Dissolve the acylated product in a mixture of ethanol and water.
  • Add sodium hydroxide solution and stir at room temperature until hydrolysis is complete.
  • Acidify the mixture with hydrochloric acid and extract with ethyl acetate.

Alternative Routes

Alternative synthesis routes might involve the direct fluorination of 2-(4-methylphenyl)-2-methylpropanoic acid using fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions. However, this method may require careful handling due to the reactivity of fluorinating agents.

Data Tables and Research Findings

Synthesis Conditions Summary

Step Reagents Conditions Yield
Acylation 3-Fluoro-4-methylbenzene, 2-methylpropanoyl chloride, AlCl₃ -20°C to 50°C, preferably 0°C to 10°C 70-80%
Hydrolysis Sodium hydroxide, water/ethanol mixture Room temperature, several hours 80-90%
Purification Ethyl acetate or chloroform Recrystallization 90-95%

Challenges and Considerations

  • Fluorination: Requires careful handling due to the reactivity of fluorinating agents.
  • Acylation: Needs precise temperature control to avoid side reactions.
  • Hydrolysis: Requires careful pH control to prevent degradation of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents on Phenyl Ring Core Structure Key Functional Groups Reference
2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid 3-Fluoro, 4-methyl 2-Methylpropanoic acid -COOH, -F, -CH₃ N/A
Bezafibrate 4-Chlorobenzoylamino ethyl 2-Methylpropanoic acid -COOH, -Cl, -NHCO-
Fenofibrate Metabolite (Compound 4) 4-((4-Chlorophenyl)(hydroxy)methyl) 2-Methylpropanoic acid -COOH, -Cl, -OH
WIN 35,833 4-(2,2-Dichlorocyclopropyl) 2-Methylpropanoic acid -COOH, -Cl (cyclopropyl)
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid 3-Bromo, 4-ethyl 2-Methylpropanoic acid -COOH, -Br, -C₂H₅

Key Observations :

  • Halogen Effects : Fluorine (smaller atomic radius, high electronegativity) enhances metabolic stability and bioavailability compared to bulkier halogens like bromine or chlorine .

Pharmacological Activity

  • Bezafibrate: A hypolipidemic agent with 43% reduction in triglycerides and 20–25% reduction in cholesterol at 600 mg/day, attributed to its chlorobenzoyl-aminoethylphenoxy group .
  • Fenofibrate Metabolite: The hydroxyl and chlorophenyl groups in its structure enhance polarity, likely influencing its elimination pathways compared to the target compound .
  • WIN 35,833 : Exhibits biphasic plasma kinetics in humans, with extensive protein binding and renal excretion. The dichlorocyclopropyl group may contribute to prolonged half-life .

Therapeutic Implications : The target compound’s fluoromethyl group may offer a balance between lipophilicity (for tissue penetration) and polarity (for renal clearance), though direct activity data are needed.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name pKa (Estimated) LogP (Predicted) Protein Binding Major Excretion Route Reference
This compound ~3.8–4.2* ~2.5–3.0* High (assumed) Renal/Feces N/A
Bezafibrate 3.6 4.1 >95% Hepatic
FLU (2-(2-fluorobiphenyl-4-yl)propanoic acid) 4.1 3.8 >90% Renal
WIN 35,833 3.9 3.5 >90% Renal

*Predicted based on structural analogues.

Key Findings :

  • Acidity : The target compound’s pKa (~3.8–4.2) aligns with typical arylpropionic acids (e.g., ibuprofen, pKa ~4.4), favoring ionization at physiological pH and enhancing solubility .
  • Protein Binding : High plasma protein binding (common in this class) may limit free drug availability, necessitating dose adjustments .

Biological Activity

2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a propanoic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, featuring a fluorine atom and a methyl group on the phenyl ring, enhances its binding affinity to various biological targets. This article delves into the compound's mechanisms of action, biological interactions, and implications for drug development.

  • Molecular Formula : C12H15FNO2
  • Molecular Weight : 196.22 g/mol
  • Boiling Point : 155 °C

Research indicates that this compound interacts with specific enzymes and receptors, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes, impacting various biochemical pathways.
  • Receptor Modulation : It can bind to receptors, altering cellular responses and signaling pathways.

The presence of the fluorine atom is particularly significant as it often enhances the lipophilicity and overall binding affinity of the compound to its targets.

In Vitro Studies

Several studies have explored the biological activity of this compound. Notably:

  • Cellular Uptake : In vitro assays have demonstrated that the compound can effectively enter cells via amino acid transport systems, suggesting its potential as a therapeutic agent in conditions like cancer .
  • Inhibition Studies : Preliminary data indicate that this compound exhibits inhibitory effects on certain cancer cell lines, although specific IC50 values remain to be fully elucidated.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound:

  • Biodistribution : Initial biodistribution studies in rats with tumors showed favorable tumor-to-normal tissue ratios, indicating potential efficacy in targeting cancerous tissues .
  • Toxicity Assessment : Toxicological evaluations have suggested that the compound does not exhibit significant acute toxicity at high doses (up to 2000 mg/kg) in animal models .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acidC12H15FNO2Different arrangement of functional groups
2-((3-Fluoro-4-(methoxycarbonyl)phenyl)amino)-2-methylpropanoic acidC13H15FNO3Contains a methoxycarbonyl group
2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acidC12H16FNO3Features an amine functional group

This table illustrates how variations in functional groups can influence biological activity and therapeutic potential.

Case Studies

  • Anti-Cancer Activity : A study investigating the effects of various derivatives on breast cancer cell lines found that some compounds similar to this compound exhibited significant growth inhibition, suggesting that modifications could enhance efficacy against specific cancer types .
  • Enzyme Interaction Studies : Research has shown that compounds with similar structures can act as enzyme inhibitors, impacting metabolic pathways relevant in drug metabolism and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid, and how can structural purity be ensured?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki coupling to introduce the 3-fluoro-4-methylphenyl group to a propanoic acid backbone. For example, brominated intermediates (e.g., 3-bromo-4-methyl derivatives) may undergo halogen exchange with fluorine sources like KF/18-crown-6 . Post-synthesis, purity is validated via HPLC (using C18 columns with UV detection at 254 nm) and NMR (¹H/¹³C) to confirm substituent positions. X-ray crystallography, as demonstrated for structurally similar compounds, resolves stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA guidelines for aromatic carboxylic acids:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact .
  • Monitor airborne concentrations with real-time sensors (e.g., PID detectors); if exceeding 1 ppm, implement engineering controls like local exhaust ventilation .
  • Emergency showers/eye wash stations must be accessible. Contaminated clothing should be laundered on-site using trained protocols to prevent secondary exposure .

Q. How can researchers distinguish between positional isomers (e.g., 3-fluoro vs. 4-fluoro derivatives) during synthesis?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁹F NMR) or 2D NMR techniques (COSY, NOESY) differentiate substituent positions. Mass spectrometry (HRMS) with isotopic patterns also aids identification. For example, the 3-fluoro isomer shows distinct NOE correlations between the fluorine atom and adjacent methyl groups .

Advanced Research Questions

Q. What are the pharmacological targets of this compound, and how is its activity validated?

  • Methodological Answer : Structural analogs (e.g., fenofibric acid) act as PPAR-α agonists, suggesting potential lipid metabolism modulation . To validate activity:

  • Perform in vitro receptor-binding assays (radioligand displacement) using human PPAR-α transfected cells.
  • Measure EC₅₀ values via luciferase reporter gene assays. Cross-validate with in vivo models (e.g., hyperlipidemic rodents) assessing triglyceride reduction .

Q. How do metabolic pathways impact the compound’s bioavailability, and what analytical methods track its metabolites?

  • Methodological Answer : Phase I metabolism (hydroxylation, defluorination) likely occurs via CYP450 enzymes. To study this:

  • Incubate the compound with human liver microsomes (HLMs) and identify metabolites using LC-QTOF-MS.
  • Compare fragmentation patterns with reference standards (e.g., 2-(4-hydroxy-3-fluorophenyl)-2-methylpropanoic acid) . Bioavailability is assessed in pharmacokinetic studies using radiolabeled (¹⁴C) compound in animal models.

Q. What strategies mitigate racemization during enantioselective synthesis of this chiral compound?

  • Methodological Answer : Use asymmetric catalysis (e.g., chiral palladium complexes) to favor the desired (R)- or (S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism. Low-temperature reactions (<0°C) and non-polar solvents (hexane/ethyl acetate) reduce racemization .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

  • Methodological Answer : Systematic solubility studies using the shake-flask method:

  • Dissolve the compound in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
  • Quantify via UV-spectroscopy at λmax (~270 nm for aromatic acids). Data inconsistencies may arise from polymorphic forms; characterize crystallinity via DSC/XRD .

Analytical & Regulatory Considerations

Q. What impurity profiling methods are recommended for regulatory submissions of this compound?

  • Methodological Answer : Follow ICH Q3A guidelines:

  • Identify process-related impurities (e.g., unreacted 3-fluoro-4-methyltoluene) via GC-MS.
  • Quantify degradants (e.g., hydrolyzed propanoic acid) using stability-indicating HPLC methods with charged aerosol detection (CAD) for non-UV-active species .

Q. How does the fluorine substituent influence the compound’s spectroscopic and reactivity profiles compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity increases acidity (pKa ~2.8 vs. ~4.5 for non-fluorinated analogs), confirmed by potentiometric titration. In IR, the C-F stretch appears at 1100–1200 cm⁻¹. Reactivity studies (e.g., esterification kinetics) show slower reaction rates due to electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.